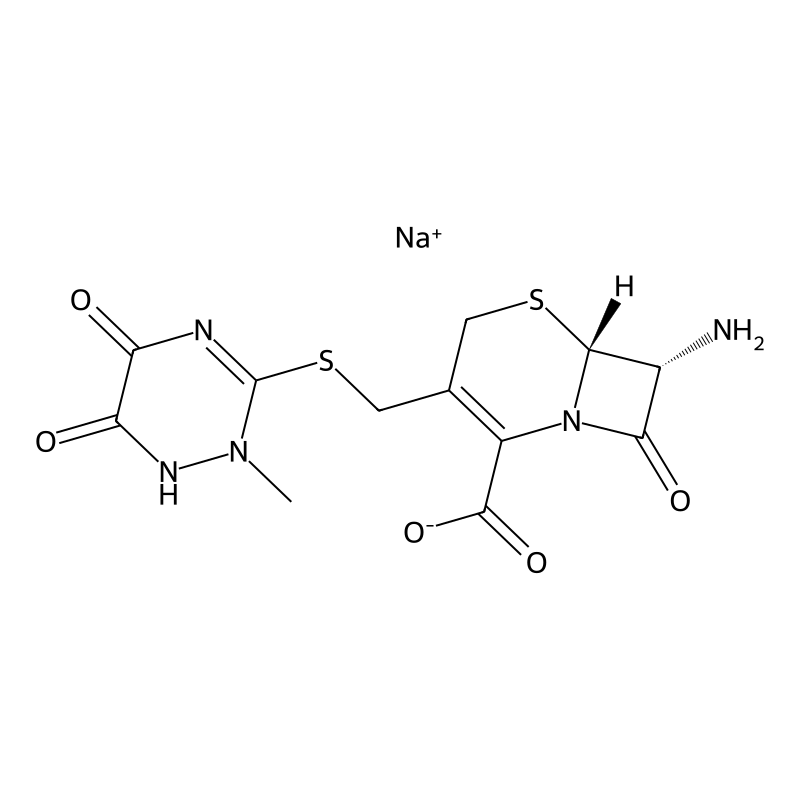7-ACT

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
This complex molecule, also known as Ceftriaxone Impurity E [], has limited research applications due to its status as an impurity. Impurities are unwanted side products formed during the synthesis of a desired compound. While Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate itself may not be of significant research interest, its presence can impact the quality and efficacy of the target molecule, often an antibiotic.
Monitoring Impurity Levels in Ceftriaxone Production
The primary research application of Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in monitoring its presence during Ceftriaxone synthesis []. Ceftriaxone is a broad-spectrum cephalosporin antibiotic. Impurities can affect the safety and effectiveness of the drug, so researchers need to ensure they are minimized or eliminated during the manufacturing process [].
Understanding Ceftriaxone Degradation Pathways
Studying the formation and behavior of Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can offer insights into Ceftriaxone's degradation pathways. This information is valuable for developing storage and handling recommendations to maintain the drug's potency [].
7-Aminocephalosporanic acid, commonly referred to as 7-ACT, is a crucial intermediate in the synthesis of various cephalosporin antibiotics, particularly ceftriaxone. Its chemical formula is C₁₂H₁₃N₅O₅S₂, and it has a molecular weight of approximately 371.39 g/mol . The compound features a β-lactam ring structure characteristic of cephalosporins, which is essential for its antibacterial activity.
- Acylation Reactions: 7-ACT can undergo acylation to form various cephalosporin derivatives. This process typically involves the reaction of 7-ACT with acyl chlorides or anhydrides.
- Hydrolysis: The β-lactam ring can hydrolyze under certain conditions, leading to the formation of inactive products. This reaction is significant in understanding the stability and shelf-life of pharmaceutical formulations containing 7-ACT.
- Formation of Ceftriaxone: The primary reaction involving 7-ACT is its conversion into ceftriaxone through further chemical modifications that enhance its antibacterial properties.
7-ACT exhibits significant biological activity primarily due to its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, ultimately leading to cell lysis and death .
The synthesis of 7-ACT can be achieved through various methods:
- Chemical Synthesis: Traditional chemical methods involve multi-step reactions starting from simpler compounds, often requiring specific reagents and controlled conditions.
- Biotechnological Approaches: Recent advancements have explored biotransformation processes using microbial systems that can convert precursors into 7-ACT more efficiently and sustainably.
- Patent Techniques: Various patents describe specific methodologies for synthesizing 7-ACT, focusing on improving yield and purity .
The primary application of 7-ACT lies in the pharmaceutical industry as an intermediate for producing cephalosporin antibiotics. Its derivatives are widely used in treating bacterial infections due to their efficacy and safety profiles. Additionally, research is ongoing into potential uses in other therapeutic areas, including anti-inflammatory and immunomodulatory applications.
Several compounds share structural similarities with 7-ACT, particularly within the β-lactam antibiotic family. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ceftriaxone | C₁₈H₁₈N₃O₇S | Broad-spectrum antibiotic; derived from 7-ACT. |
| Cephalexin | C₁₆H₁₅N₂O₄S | First-generation cephalosporin; effective against Gram-positive bacteria. |
| Ceftazidime | C₁₉H₂₁N₃O₇S | Third-generation cephalosporin; effective against Pseudomonas aeruginosa. |
| 7-Aminocephalosporanic acid | C₁₀H₁₂N₂O₅S | Precursor to various cephalosporins; less active than 7-ACT itself. |
Uniqueness of 7-ACT
What sets 7-ACT apart from these similar compounds is its specific role as a precursor in the synthesis of ceftriaxone, which has a unique profile among cephalosporins for treating severe infections due to its enhanced stability and effectiveness against resistant strains of bacteria.








